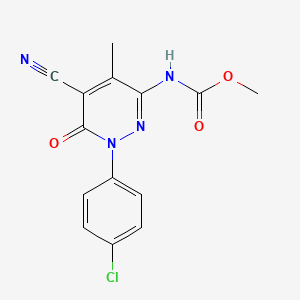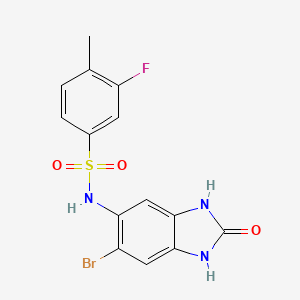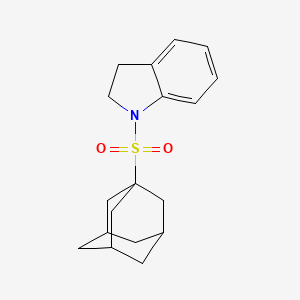![molecular formula C25H16FN3O2 B11489526 2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)
2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with various functional groups such as amino, fluorophenyl, oxo, and phenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 2-aminobenzophenone under acidic conditions to yield the desired pyranoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green solvents like ethanol can be employed to make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and can be compared to pyranoquinolines in terms of their pharmacological potential.
Uniqueness
The uniqueness of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C25H16FN3O2 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H16FN3O2/c26-16-12-10-15(11-13-16)21-19(14-27)24(28)31-23-18-8-4-5-9-20(18)29(25(30)22(21)23)17-6-2-1-3-7-17/h1-13,21H,28H2 |
InChI-Schlüssel |
XXVKEGJQJQKOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11489453.png)


![methyl 4-[(diethoxyphosphoryl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11489461.png)
![7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11489466.png)
![Ethyl 2-(4-chloroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropionate](/img/structure/B11489476.png)

![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)
![methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489518.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)

![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
